2-Methylcinnamic Acid Hydrogenation: 59-Percentage-Point Enantioselectivity Advantage of H8-BINAP–Ru(II) over BINAP–Ru(II)
In the benchmark hydrogenation of 2-methylcinnamic acid, the H8-BINAP–Ru(II) diacetate complex (catalyst (S)-2) yielded the saturated product in 89% ee (S), whereas the parent BINAP–Ru(II) diacetate complex ((R)-1) gave only 30% ee (R) under comparable conditions. This represents a 59-percentage-point improvement in enantiomeric excess and, critically, a reversal of the sense of asymmetric induction [1]. The same study further demonstrated that for (E)-2-alkyl-2-alkenoic acids as a substrate class, the H8-BINAP system produced saturated acids in 95–97% ee, with faster reaction rates than the BINAP analog [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | 89% ee (S) using Ru(OCOCH3)2[(S)-H8-BINAP]; also 95–97% ee for (E)-2-alkyl-2-alkenoic acids |
| Comparator Or Baseline | 30% ee (R) using Ru(OCOCH3)2[(R)-BINAP] |
| Quantified Difference | +59 percentage points (absolute); sense of enantioface selection reversed |
| Conditions | Methanol solvent, 10–25 °C, S/C = 200–209, H2 pressure 1.5–4.0 atm (J. Org. Chem. 1996, Table 1, runs 14–17) |
Why This Matters
A 59 pp ee gap on the same substrate means that selecting the BINAP analog instead of H8-BINAP would turn a synthetically useful 89% ee into an unusable 30% ee—making the procurement choice directly consequential for reaction outcome.
- [1] Uemura, T.; Zhang, X.; Matsumura, K.; Sayo, N.; Kumobayashi, H.; Ohta, T.; Nozaki, K.; Takaya, H. Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]. J. Org. Chem. 1996, 61, 5510–5516. Table 1, runs 14–17. View Source
